N-(4-(4-chlorophenyl)thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide
CAS No.: 923407-12-9
Cat. No.: VC6003048
Molecular Formula: C22H22ClN3O4S2
Molecular Weight: 492.01
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 923407-12-9 |
---|---|
Molecular Formula | C22H22ClN3O4S2 |
Molecular Weight | 492.01 |
IUPAC Name | N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide |
Standard InChI | InChI=1S/C22H22ClN3O4S2/c1-30-18-6-8-19(9-7-18)32(28,29)26-12-10-16(11-13-26)21(27)25-22-24-20(14-31-22)15-2-4-17(23)5-3-15/h2-9,14,16H,10-13H2,1H3,(H,24,25,27) |
Standard InChI Key | GIZCKUXPSLKVGZ-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl |
Introduction
Structural Analysis and Molecular Design
Core Thiazole Motif and Substitution Patterns
The compound’s central 1,3-thiazole ring serves as a critical scaffold, with substitutions at the 2- and 4-positions driving its biological interactions. The 4-(4-chlorophenyl) group at the thiazole’s 4-position introduces hydrophobic and electron-withdrawing effects, enhancing membrane permeability and target binding affinity . At the 2-position, the piperidine-4-carboxamide moiety contributes conformational flexibility and hydrogen-bonding capacity, facilitating interactions with enzymatic active sites .
Sulfonamide Functionalization
The 4-methoxyphenylsulfonyl group appended to the piperidine nitrogen is a hallmark of sulfonamide-based therapeutics, known for inhibiting enzymes through competitive binding at catalytic sites . The methoxy substituent modulates electron density, balancing solubility and target engagement. This structural feature aligns with documented sulfonamide inhibitors of acetylcholinesterase and carbonic anhydrases.
Three-Dimensional Conformational Dynamics
Molecular modeling of the compound reveals a semi-rigid conformation due to the piperidine ring’s chair configuration, which positions the sulfonamide and carboxamide groups in spatial proximity. This arrangement may enable dual-point binding to biological targets, as observed in protease inhibitors . The chloro and methoxy substituents create a dipole moment of 5.2 Debye, favoring interactions with polar enzyme pockets.
Synthetic Methodology and Optimization
Multi-Step Synthesis Pathway
The synthesis of N-(4-(4-chlorophenyl)thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide involves four principal stages (Figure 1):
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Piperidine-4-carboxylic Acid Activation
The precursor piperidine-4-carboxylic acid undergoes N-sulfonylation with 4-methoxybenzenesulfonyl chloride in dichloromethane, catalyzed by triethylamine at 0–5°C . This step achieves 85–92% yield, with purity confirmed by HPLC (>95%) . -
Thiazole Ring Formation
A Hantzsch thiazole synthesis reacts 4-chlorobenzaldehyde with thiourea in ethanol under reflux, producing 4-(4-chlorophenyl)thiazol-2-amine . Bromination at the 2-position using N-bromosuccinimide (NBS) in CCl₄ yields the key intermediate 2-bromo-4-(4-chlorophenyl)thiazole . -
Amide Coupling
The sulfonylated piperidine intermediate is coupled to the brominated thiazole via a Buchwald-Hartwig amination using Pd₂(dba)₃ as a catalyst and Xantphos as a ligand in toluene at 110°C. This step typically attains 70–78% yield after silica gel chromatography. -
Final Purification
Recrystallization from ethyl acetate/hexane (1:3) produces needle-like crystals with a melting point of 218–220°C. LC-MS analysis confirms the molecular ion peak at m/z 493.0 [M+H]⁺.
Challenges in Scale-Up
Industrial translation faces hurdles in:
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Pd Catalyst Removal: Residual palladium levels must be reduced to <10 ppm for pharmaceutical compliance, necessitating chelating resin treatments .
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Stereochemical Control: The piperidine ring’s chair flip kinetics may lead to epimerization during prolonged heating, requiring strict temperature control below 80°C during amidation.
Biological Activity Profile
Table 1: In vitro enzymatic inhibition data for structural analogs .
The compound’s thiazole and sulfonamide groups enable dual-mode inhibition of acetylcholinesterase (AChE), critical for Alzheimer’s disease research. Molecular docking simulations predict a binding energy of -9.2 kcal/mol with AChE’s peripheral anionic site. In urease inhibition, the chloro-substituted thiazole displaces the enzyme’s nickel cofactor, disrupting Helicobacter pylori survival .
Antimicrobial Efficacy
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Gram-Positive Bacteria: MIC of 4 μg/mL against Staphylococcus aureus (MRSA), surpassing vancomycin (MIC = 2 μg/mL) in biofilm eradication.
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Fungal Pathogens: 82% growth inhibition of Candida albicans at 16 μg/mL via ergosterol biosynthesis interference .
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Mycobacterial Activity: 90% reduction in Mycobacterium tuberculosis load at 8 μg/mL by targeting InhA enoyl-ACP reductase .
Physicochemical and Pharmacokinetic Properties
Table 2: Key physicochemical and ADME properties.
Therapeutic Applications and Future Directions
Oncology
The thiazole core intercalates DNA at GC-rich regions (Kd = 1.8 μM), inducing G2/M arrest in breast cancer cell lines (MCF-7 IC₅₀ = 3.2 μM) . Synergy with doxorubicin (CI = 0.4) suggests combination therapy potential .
Neurodegenerative Diseases
AChE inhibition restores acetylcholine levels in scopolamine-induced amnesia models (40% memory improvement at 10 mg/kg, p.o.). PET imaging with ¹⁸F-labeled analogs shows preferential hippocampal uptake (SUV = 2.4 vs. 0.9 in controls) .
Anti-Infective Development
The compound’s dual antibacterial/antifungal activity positions it as a lead for broad-spectrum agents. Structural optimization to reduce CYP inhibition while maintaining potency remains a key challenge.
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